molecular formula C15H20O4 B1325923 Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate CAS No. 898752-73-3

Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate

Cat. No.: B1325923
CAS No.: 898752-73-3
M. Wt: 264.32 g/mol
InChI Key: QRDMBLNZTAQJAP-UHFFFAOYSA-N
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Description

Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a hexanoic acid chain, which is further substituted with a 2-methoxyphenyl group and a keto group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-methoxyphenyl)-6-oxohexanoate can be achieved through several synthetic routes. One common method involves the esterification of 6-(2-methoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another approach involves the Claisen condensation of ethyl acetate with 2-methoxybenzaldehyde, followed by the subsequent hydrolysis and decarboxylation of the resulting β-keto ester to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated processes can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate has several scientific research applications, including:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of pharmaceutical agents.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-(2-methoxyphenyl)-6-oxohexanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the keto and ester groups allows for interactions with various molecular targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate can be compared with other similar compounds, such as:

    Ethyl 6-oxohexanoate: Lacks the 2-methoxyphenyl group, resulting in different chemical properties and reactivity.

    Ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate:

The presence of the 2-methoxyphenyl group in this compound imparts unique chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 6-(2-methoxyphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-3-19-15(17)11-7-5-9-13(16)12-8-4-6-10-14(12)18-2/h4,6,8,10H,3,5,7,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDMBLNZTAQJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645600
Record name Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-73-3
Record name Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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